molecular formula C9H10O2 B13009360 Cyclopropyl(5-methylfuran-2-yl)methanone

Cyclopropyl(5-methylfuran-2-yl)methanone

Cat. No.: B13009360
M. Wt: 150.17 g/mol
InChI Key: NFQCUBJSCXGZQZ-UHFFFAOYSA-N
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Description

Cyclopropyl(5-methylfuran-2-yl)methanone is an organic compound characterized by a cyclopropyl group attached to a methanone moiety, which is further connected to a 5-methylfuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-methylfuran-2-yl)methanone typically involves the cyclopropanation of a suitable furan derivative. One common method is the reaction of 5-methylfuran with a cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-methylfuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Cyclopropyl(5-methylfuran-2-yl)carboxylic acid.

    Reduction: Cyclopropyl(5-methylfuran-2-yl)methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(5-methylfuran-2-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-methylfuran-2-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can confer rigidity to the molecule, affecting its binding affinity and specificity. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(5-methylthiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    Cyclopropyl(5-methylpyridin-2-yl)methanone: Contains a pyridine ring, offering different electronic properties.

    Cyclopropyl(5-methylbenzofuran-2-yl)methanone: Features a benzofuran ring, providing additional aromaticity.

Uniqueness

Cyclopropyl(5-methylfuran-2-yl)methanone is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. The combination of the cyclopropyl group and the furan ring can result in unique reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

cyclopropyl-(5-methylfuran-2-yl)methanone

InChI

InChI=1S/C9H10O2/c1-6-2-5-8(11-6)9(10)7-3-4-7/h2,5,7H,3-4H2,1H3

InChI Key

NFQCUBJSCXGZQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2CC2

Origin of Product

United States

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